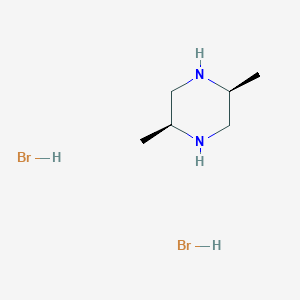

![molecular formula C22H15ClN4O5 B2435215 N-(2H-1,3-ベンゾジオキソール-5-イル)-2-{3-[3-(4-クロロフェニル)-1,2,4-オキサジアゾール-5-イル]-2-オキソ-1,2-ジヒドロピリジン-1-イル}アセトアミド CAS No. 1105232-02-7](/img/structure/B2435215.png)

N-(2H-1,3-ベンゾジオキソール-5-イル)-2-{3-[3-(4-クロロフェニル)-1,2,4-オキサジアゾール-5-イル]-2-オキソ-1,2-ジヒドロピリジン-1-イル}アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

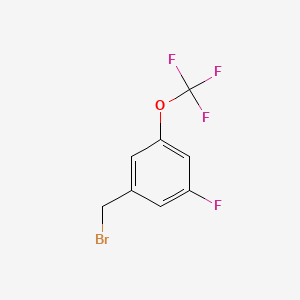

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzodioxole ring, a chlorophenyl group, and an oxadiazole moiety

科学的研究の応用

グルコース飢餓状態における抗腫瘍活性

医薬品化学と癌代謝

グルコース飢餓状態の細胞におけるミトコンドリア依存性

化学構造と分光分析

生物活性に関する誘導体のスクリーニング

要約すると、N-(2H-1,3-ベンゾジオキソール-5-イル)-2-{3-[3-(4-クロロフェニル)-1,2,4-オキサジアゾール-5-イル]-2-オキソ-1,2-ジヒドロピリジン-1-イル}アセトアミドは、グルコース飢餓状態における抗腫瘍剤として有望であり、その独自の化学構造は、さまざまな科学分野における継続的な探求を保証します . もっと詳しい情報が必要な場合、または具体的な質問がある場合は、遠慮なくお問い合わせください! 😊

作用機序

Target of Action

Compounds with similar structures have been found to targetGlycogen synthase kinase-3 beta (GSK-3β) and Signal Transducer and Activator of Transcription 3 (STAT3) . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.

Mode of Action

For instance, inhibition of GSK-3β can lead to the activation of various downstream signaling pathways, while inhibition of STAT3 can disrupt the JAK/STAT signaling pathway .

Biochemical Pathways

The compound potentially affects the GSK-3β signaling pathway and the JAK/STAT signaling pathway . These pathways are involved in a wide range of cellular processes, including cell proliferation, survival, and inflammation. Disruption of these pathways can have significant downstream effects, potentially leading to changes in cell behavior.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step chemical processes. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the key bonds between the benzodioxole and oxadiazole moieties . This method ensures high purity and yield while maintaining the structural integrity of the complex molecule.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions. These methods are designed to achieve high efficiency and cost-effectiveness, making the compound accessible for large-scale applications.

化学反応の分析

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O5/c23-14-5-3-13(4-6-14)20-25-21(32-26-20)16-2-1-9-27(22(16)29)11-19(28)24-15-7-8-17-18(10-15)31-12-30-17/h1-10H,11-12H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQQDBCKARTNEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=CC=C(C3=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

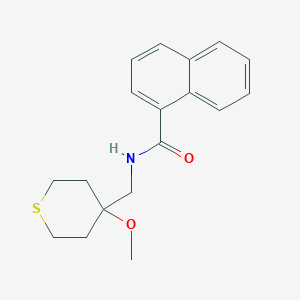

![N-[1-(1-Phenylimidazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2435132.png)

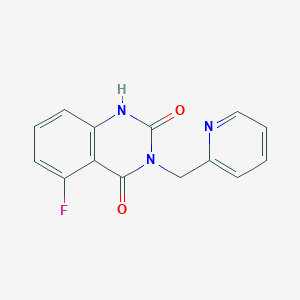

![N-(2,2,2-trichloro-1-{[(3-acetamidophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B2435133.png)

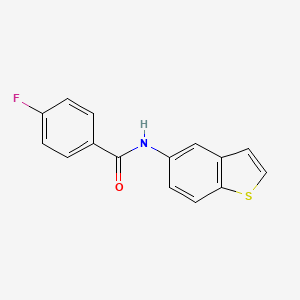

![N-(4-bromobenzyl)-3-(6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2435137.png)

![2-chloro-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2435138.png)

![methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine](/img/structure/B2435140.png)

![4-[4-(4-Benzylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2435146.png)

![3-cyclopentyl-N-[1,3-diethyl-2-oxo-6-(phenylsulfonyl)-2,3-dihydro-1H-benzimidazol-5-yl]propanamide](/img/structure/B2435148.png)

![1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2435149.png)